

Fobisin 101 benchmark against standards

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fobisin 101

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Fobisin 101 at a Glance

Fobisin 101 is identified as a small-molecule inhibitor of 14-3-3 protein-protein interactions (PPIs). The table below summarizes its known experimental activity from the search results.

Property	Description
Molecular Target	14-3-3 proteins (pan-inhibitor of all seven isoforms) [1]
Primary Mechanism	Disruption of 14-3-3/client protein interactions [1]
Reported IC ₅₀ (14-3-3ζ)	9.3 μM (binding to PRAS40) [1]
Reported IC ₅₀ (14-3-3γ)	16.4 μM (binding to PRAS40) [1]
Functional Assay Activity	IC ₅₀ range of 6-19 μM for blocking 14-3-3-stimulated ExoS ADP-ribosyltransferase activity [1]
Additional Validated Interactions	Disrupts 14-3-3 interactions with Raf-1 and PRAS40 [1]

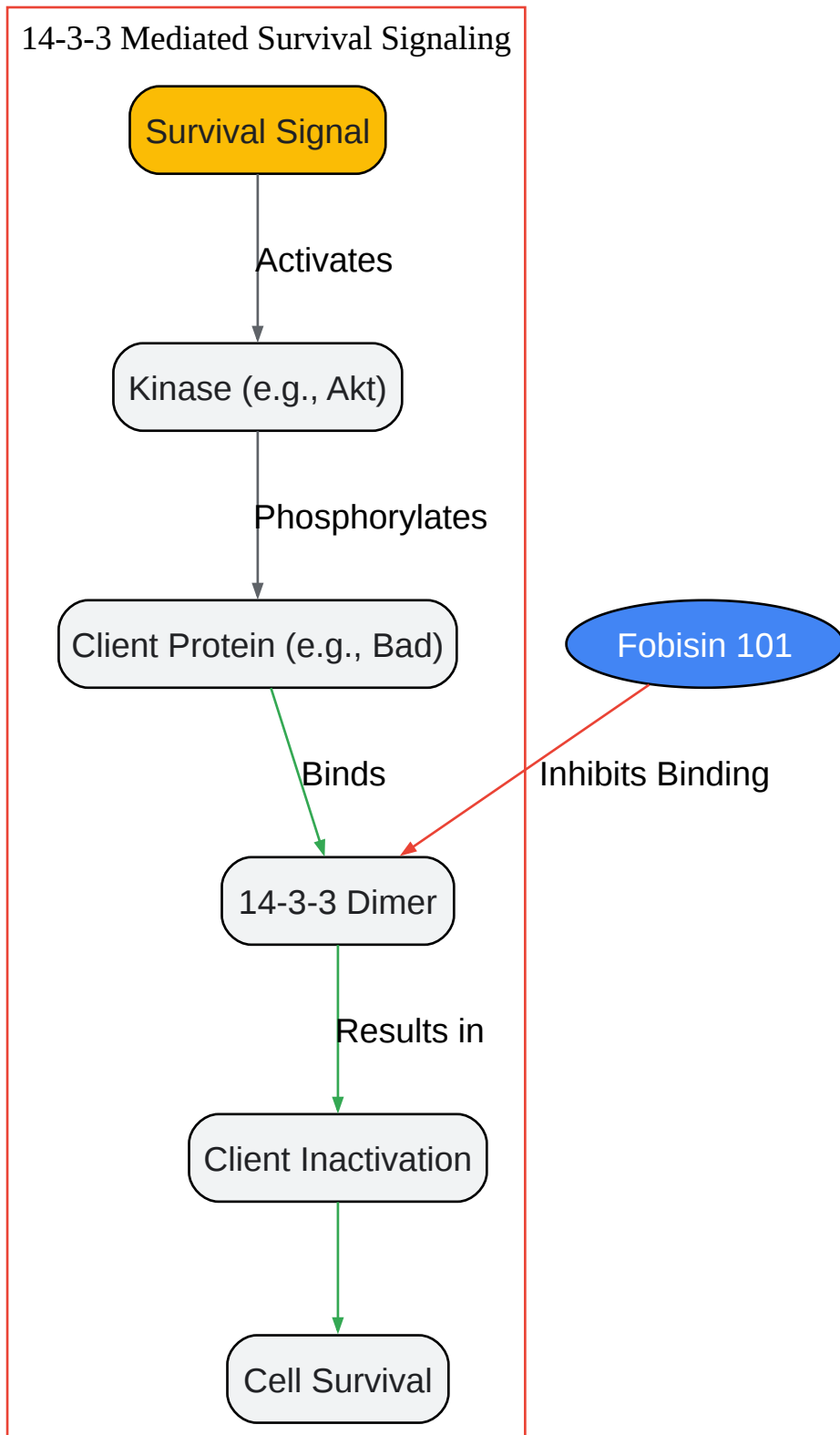
Experimental Context and Protocols

The search results describe highly sensitive assay methods suitable for evaluating 14-3-3 inhibitors like **Fobisin 101**, though not all are directly from studies on **Fobisin 101** itself.

- **Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):** This is a common, robust assay for monitoring 14-3-3/client protein interactions. The typical protocol involves:
 - **FRET Pair:** Using europium (Eu)-labeled 14-3-3 protein as the donor and a Dy647-labeled, phosphorylated client peptide (e.g., from Bad or PRAS40) as the acceptor [2].
 - **Interaction Measurement:** When the labeled 14-3-3 and client peptide interact, FRET occurs, producing a specific signal. An inhibitor disrupts this interaction, reducing the FRET signal [2].
 - **HTS Suitability:** This mix-and-read assay is suitable for high-throughput screening (HTS) and inhibitor validation, achieving excellent signal-to-background ratios and Z' factors >0.7 [2].
- **Other Assay Technologies:** Different HTS assays can yield different hit lists, even for the same biochemical interaction. Other technologies used for 14-3-3 PPIs include **Fluorescence Polarization (FP)** and **AlphaScreen** [2]. The TR-FRET format offers advantages like reduced compound fluorescence interference due to time-delayed measurement and less inter-well variation due to ratiometric measurement [2].

Mechanism of Action and 14-3-3 Signaling

The following diagram illustrates the general signaling role of 14-3-3 proteins and how an inhibitor like **Fobisin 101** interferes with this process.



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Inhibition of 14-3-3/Client Protein Interaction

Knowledge Gaps and Further Research

The available data provides a starting point, but a complete benchmark requires more information.

- **Direct Comparative Data is Limited:** The search results confirm that different assay technologies and different 14-3-3/client pairs are used in screening, which can influence the perceived potency of a compound [2]. A true benchmark would require IC₅₀ data for **Fobisin 101** and other standard inhibitors (e.g., peptide R18) tested side-by-side in the same assay system.
- **Suggested Next Steps:** To build a more complete comparison guide, you could:
 - **Consult Primary Literature:** Search for research articles that specifically focus on benchmarking 14-3-3 PPI inhibitors.
 - **Explore Specific Standards:** Look for data on other known inhibitors, which may include **R18 peptide** [2] or other small molecules identified through virtual screening or fragment-based approaches [2] [3].
 - **Review Comparative Perspectives:** Articles that provide an overview of 14-3-3 PPI modulators can offer context on the relative standing of various inhibitors, including **Fobisin 101** [3].

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References

1. FOBISIN 101|FOBISIN101 [dcchemicals.com]
2. A Time-Resolved Fluorescence Resonance Energy ... [pmc.ncbi.nlm.nih.gov]
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